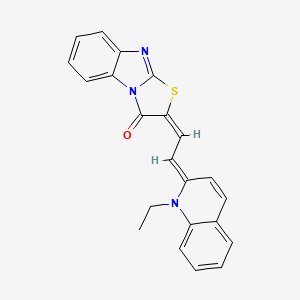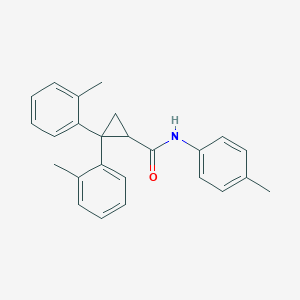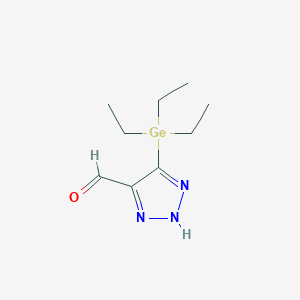
2(2-(1-ET-1H-Quinolin-2-ylidene)ethylidene)benzo(4,5)imidazo(2,1-B)thiazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(2-(1-ET-1H-Quinolin-2-ylidene)ethylidene)benzo(4,5)imidazo(2,1-B)thiazol-3-one is a complex organic compound with the molecular formula C22H17N3OS.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(2-(1-ET-1H-Quinolin-2-ylidene)ethylidene)benzo(4,5)imidazo(2,1-B)thiazol-3-one typically involves multi-step organic reactions. One common method involves the condensation of quinoline derivatives with imidazole-containing compounds under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of such complex compounds generally involves scalable reactions that can be optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
2(2-(1-ET-1H-Quinolin-2-ylidene)ethylidene)benzo(4,5)imidazo(2,1-B)thiazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives .
Applications De Recherche Scientifique
2(2-(1-ET-1H-Quinolin-2-ylidene)ethylidene)benzo(4,5)imidazo(2,1-B)thiazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2(2-(1-ET-1H-Quinolin-2-ylidene)ethylidene)benzo(4,5)imidazo(2,1-B)thiazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinoline and imidazole derivatives, such as:
- Quinoline-2-carboxylic acid
- Imidazole-4,5-dicarboxylic acid
- 2-Phenylquinoline
- Benzimidazole derivatives
Uniqueness
What sets 2(2-(1-ET-1H-Quinolin-2-ylidene)ethylidene)benzo(4,5)imidazo(2,1-B)thiazol-3-one apart is its unique combination of quinoline and imidazole moieties, which may confer distinct chemical and biological properties. This dual functionality can enhance its potential as a versatile compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C22H17N3OS |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
(2E)-2-[(2E)-2-(1-ethylquinolin-2-ylidene)ethylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C22H17N3OS/c1-2-24-16(12-11-15-7-3-5-9-18(15)24)13-14-20-21(26)25-19-10-6-4-8-17(19)23-22(25)27-20/h3-14H,2H2,1H3/b16-13+,20-14+ |
Clé InChI |
VADXSPLJQYSMHQ-FNBOUAQFSA-N |
SMILES isomérique |
CCN1/C(=C/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)/C=CC5=CC=CC=C51 |
SMILES canonique |
CCN1C(=CC=C2C(=O)N3C4=CC=CC=C4N=C3S2)C=CC5=CC=CC=C51 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![O-{4-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate](/img/structure/B14950316.png)
![6-[(Z)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-3,4-dihydropyrimidine-2(1H)-thione](/img/structure/B14950331.png)
![N-(2-{2-[(E)-1-(4-Fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B14950339.png)
![7-(2-Fluorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B14950347.png)
![N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide](/img/structure/B14950357.png)
![5-bromo-N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14950359.png)
![ethyl 5-(acetyloxy)-6-bromo-2-{[(2-carbamoylphenyl)amino]methyl}-1-methyl-1H-indole-3-carboxylate](/img/structure/B14950365.png)
![N-[3-({(2Z)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazinyl}carbonyl)phenyl]-2-phenylacetamide](/img/structure/B14950370.png)
![N'-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B14950377.png)
![3-{[(4-Methylphenyl)carbonyl]amino}phenyl 3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B14950383.png)

![N-[2-(2-Cyclododecylidenhydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B14950411.png)
